

Technical Support Center: Divin Synthesis

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Compound of Interest		
Compound Name:	Divin	
Cat. No.:	B1662691	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **Divin**, a potent inhibitor of mitochondrial fission protein Drp1.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for **Divin**?

A1: **Divin** is synthesized via a Horner-Wadsworth-Emmons reaction. This involves the reaction of a phosphonate-containing quinazolinone intermediate with a substituted benzaldehyde to form the characteristic styryl linkage.

Q2: What are the most critical steps in the synthesis of **Divin**?

A2: The most critical steps are the formation of the quinazolinone core and the subsequent Horner-Wadsworth-Emmons reaction. The purity of the intermediates and the reaction conditions for the coupling step significantly impact the final yield and purity of **Divin**.

Q3: Are there any known isomers of **Divin** that can form during synthesis?

A3: Yes, the Horner-Wadsworth-Emmons reaction can potentially lead to the formation of both the (E)- and (Z)-isomers. **Divin** is the (E)-isomer, and reaction conditions should be optimized to favor its formation.

Troubleshooting Guide



Low or No Product Yield

Potential Cause	Troubleshooting Steps	
Incomplete reaction	- Ensure all reagents are dry and of high purity Extend the reaction time Increase the reaction temperature cautiously Verify the correct stoichiometry of reactants.	
Degradation of starting materials or product	- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) Use freshly distilled solvents Minimize exposure of intermediates and the final product to light and air.	
Inefficient purification	- Optimize the solvent system for column chromatography Consider recrystallization as an alternative or additional purification step Ensure complete removal of the phosphonate byproduct.	

Presence of Impurities



Impurity Type	Identification	Remediation
Unreacted starting materials	NMR and LC-MS analysis of the crude product.	Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify via column chromatography.
(Z)-isomer of Divin	Can be detected by 1H NMR, looking for characteristic coupling constants of the vinyl protons.	Optimize the Horner- Wadsworth-Emmons reaction conditions to favor the (E)- isomer. Careful purification by column chromatography may separate the isomers.
Phosphonate byproduct	Can be detected by 31P NMR.	This byproduct is typically water-soluble and can be removed by an aqueous workup.

Experimental Protocols

Synthesis of 2-Methyl-3H-quinazolin-4-one (Intermediate)

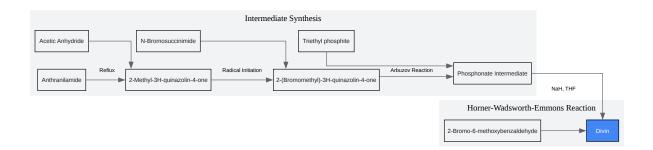
- To a solution of anthranilamide (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
- Filter the solid, wash with cold water, and then a small amount of cold ethanol.
- Dry the product under vacuum to yield 2-methyl-3H-quinazolin-4-one.

Synthesis of **Divin** via Horner-Wadsworth-Emmons Reaction



- Prepare the phosphonate intermediate by reacting 2-(bromomethyl)-3H-quinazolin-4-one with triethyl phosphite.
- To a solution of the phosphonate intermediate (1.1 eq) in dry THF, add a strong base such as sodium hydride (1.2 eq) at 0 °C under an inert atmosphere.
- Stir the mixture for 30 minutes at 0 °C.
- Add a solution of 2-bromo-6-methoxybenzaldehyde (1.0 eq) in dry THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Divin**.

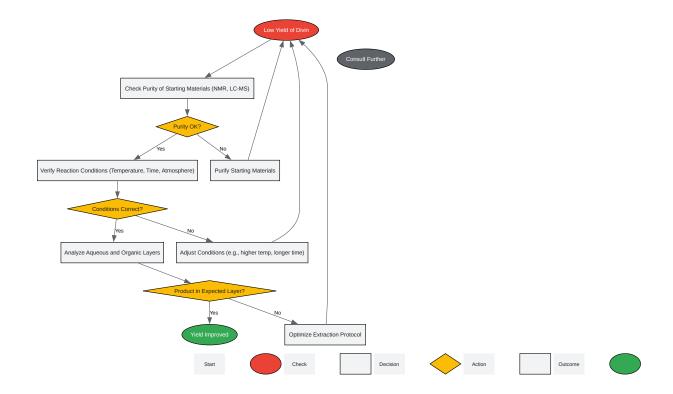
Visual Guides





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Caption: Synthetic pathway of **Divin**.





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Caption: Troubleshooting workflow for low **Divin** yield.

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